molecular formula C23H24N2O5 B2736566 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one CAS No. 844831-08-9

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one

Cat. No. B2736566
CAS RN: 844831-08-9
M. Wt: 408.454
InChI Key: IOCWTRVEFHSTBU-UHFFFAOYSA-N
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Description

The compound “3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one” is a complex organic molecule. It contains a dihydrobenzo[b][1,4]dioxin moiety, a chromen-4-one moiety, and a 4-methylpiperazin-1-yl)methyl group .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, it might participate in reactions involving its phenolic hydroxyl group or the carbonyl group in the chromen-4-one moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antioxidant Activity

The research highlights the preparation and characterization of coumarin derivatives, exhibiting significant antioxidant activities. One study demonstrated that a coumarin derivative showed high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL, compared to vitamin C, reaching 92% DPPH radical scavenging activity at the same concentration (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, Ihab I. Al-khalifa, 2020).

Antimicrobial and Anti-inflammatory Agents

Coumarin derivatives have been identified as potential antimicrobial and anti-inflammatory agents. For instance, one derivative was prepared and found to be a new and selective ligand for the enzyme cyclooxygenase-2 (COX-2), exhibiting notable anti-inflammatory activity in both in vitro and in vivo studies without toxicity (Juan Sun et al., 2016).

Anticancer Activity

The synthesis and characterization of isoflavone compounds, including the specified compound, have shown promising results in anticancer research. A study on the structural and functional properties of these compounds revealed their potential in inhibiting aurora kinases and exhibiting anticancer properties, highlighted by their ability to potentiate DNA-inducing cytotoxic anticancer agents, both in vitro and in vivo (Seunghyun Ahn et al., 2020).

Synthetic Chemistry Applications

The compound and its derivatives are valuable in synthetic chemistry, serving as catalysts and intermediates in the synthesis of various organic compounds. For example, a study demonstrated the use of starch solution as a highly efficient homogeneous catalyst in the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, showcasing the versatility of coumarin-based compounds in facilitating organic synthesis (N. Hazeri et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential risks .

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-24-6-8-25(9-7-24)13-17-19(26)4-3-16-22(27)18(14-30-23(16)17)15-2-5-20-21(12-15)29-11-10-28-20/h2-5,12,14,26H,6-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCWTRVEFHSTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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